molecular formula C9H16O3 B3114445 Methyl 3-(hydroxymethyl)cyclohexanecarboxylate CAS No. 201424-15-9

Methyl 3-(hydroxymethyl)cyclohexanecarboxylate

Cat. No. B3114445
CAS RN: 201424-15-9
M. Wt: 172.22 g/mol
InChI Key: JNCPTEDQFZOIHX-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxymethyl)cyclohexanecarboxylate” is an organic intermediate used in the synthesis of pharmaceuticals and pesticides . It is also a key ingredient in the synthesis of difluoroaminooxetane-containing energetic materials .


Molecular Structure Analysis

The molecular formula of “Methyl 3-(hydroxymethyl)cyclohexanecarboxylate” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)cyclohexanecarboxylate” is a colorless to yellow liquid . The molecular weight of this compound is 172.22 g/mol .

Scientific Research Applications

Raman Spectrum Investigation

One significant area of research involves the investigation of the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, highlighting the mixtures of conversion isomers and their predominance in different conformations. This research provides insights into the structural characteristics and potential applications of cyclohexanecarboxylate derivatives in scientific studies (Batuev et al., 1959).

Modified Synthesis Processes

Another application is seen in the modified stereospecific synthesis of potentially biologically and pharmacologically active methyl cyclohexanecarboxylate derivatives from precursor compounds. This synthesis process emphasizes the versatility of methyl 3-(hydroxymethyl)cyclohexanecarboxylate in creating compounds with potential biological and pharmacological applications (Ishmuratov et al., 2012).

Carbonylation Processes

Research into the carbonylation of cyclohexene to produce methyl cyclohexanecarboxylate in high yields using specific catalysts has been conducted. This study not only highlights a method for producing methyl cyclohexanecarboxylate but also explores the kinetics and potential reaction mechanisms, offering valuable information for chemical synthesis and industrial applications (Yoshida et al., 1976).

Biocatalytic Synthesis

The biocatalytic synthesis of chiral cyclic γ-oxoesters from methyl and ethyl cyclopentene- and cyclohexenecarboxylates demonstrates the application of methyl 3-(hydroxymethyl)cyclohexanecarboxylate in producing chiral compounds. This environmentally friendly and selective method provides a novel approach to the synthesis of active pharmaceutical ingredients, showcasing the compound's role in green chemistry (Brenna et al., 2017).

Chemical Transformations

Investigations into the chemical transformations of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, including dehydration, hydrolysis, and reduction processes, highlight the chemical versatility and potential applications of this compound in organic synthesis and the development of new chemical entities (Sirat et al., 1979).

properties

IUPAC Name

methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCPTEDQFZOIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)cyclohexanecarboxylate

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of 3-(methoxycarbonyl)cyclohexanecarboxylic acid (1.25 g, 6.71 mmol) in THF (20 mL) was added BH3.Me2S (0.7 mL, 7.38 mmol). The resulting mixture was stirred at −78° C. to room temperature overnight. The reaction mixture was quenched with a saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, and evaporated. The residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=2/1) to give methyl 3-(hydroxymethyl)cyclo-hexanecarboxylate as a colorless oil (845 mg, yield; 73%). To a solution of methyl 3-(hydroxymethyl)cyclohexanecarboxylate (840 mg, 4.88 mmol) in Et3N (4.4 mL, 32 mmol) and DMSO (10 mL) was added sulfur trioxide-pyridine complex (2.56 g, 16.1 mmol). The mixture was stirred at room temperature for 1 hr. The reaction mixture was partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over Na2SO4, filtered and evaporated. The residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=2/1) to give methyl 3-formylcyclohexanecarboxylate as a pale yellow oil (795 mg, yield; 96%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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